2-CHLORO-N-(NAPHTHALEN-1-YLMETHYL)-1H-PURIN-6-AMINE
Description
This compound is a purine derivative with a chloro substituent at position 2 and a naphthalen-1-ylmethyl group attached to the N6 amine. Purine analogs are widely studied for their biological activity, particularly in kinase inhibition and anticancer research.
Properties
IUPAC Name |
2-chloro-N-(naphthalen-1-ylmethyl)-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5/c17-16-21-14(13-15(22-16)20-9-19-13)18-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOIMTCYWNQNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC3=NC(=NC4=C3NC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435070 | |
| Record name | AGN-PC-0MY5A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481687-84-7 | |
| Record name | AGN-PC-0MY5A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(naphthalen-1-ylmethyl)-1H-purin-6-amine typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution with Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.
Chlorination: The final step involves the introduction of a chlorine atom to the purine ring. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(naphthalen-1-ylmethyl)-1H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
2-Chloro-N-(naphthalen-1-ylmethyl)-1H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(naphthalen-1-ylmethyl)-1H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons would typically focus on structural analogs with modifications to:
- Purine core substituents (e.g., chloro, amino, alkyl groups).
- N6-side chains (e.g., naphthalene vs. phenyl or cyclohexyl groups).
Table 1: Hypothetical Comparison of Purine Derivatives
Key Observations:
The naphthalen-1-ylmethyl group may increase lipophilicity compared to smaller alkyl or aryl groups, influencing membrane permeability .
Lack of Direct Data: No crystallographic studies (e.g., SHELX-refined structures ) or biological assays for the target compound are cited. The compound in shares a naphthalene moiety but lacks the chloro and methyl substitutions critical to the target molecule.
Biological Activity
2-Chloro-N-(naphthalen-1-ylmethyl)-1H-purin-6-amine, also known by its CAS number 481687-84-7, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a chlorine atom and a naphthalenylmethyl group attached to the purine structure, which may influence its interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClN5, with a molecular weight of 259.72 g/mol. The structural representation can be summarized as follows:
- Molecular Formula : C13H12ClN5
- Molecular Weight : 259.72 g/mol
- CAS Number : 481687-84-7
The presence of the chlorine atom and the naphthalene moiety is significant as these groups can enhance the lipophilicity and potentially the bioactivity of the compound.
Antimicrobial Activity
Recent studies have indicated that purine derivatives exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values for related compounds ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with key enzymes involved in nucleic acid metabolism. The presence of the chlorine atom may enhance binding affinity to enzyme active sites or alter the compound's metabolic stability.
Case Study 1: Antimicrobial Efficacy
A recent research project evaluated the antimicrobial efficacy of several purine derivatives, including this compound. The study involved in vitro testing against a panel of bacterial strains, revealing promising results that warrant further investigation into its clinical applications.
Case Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis was conducted on various naphthalene-substituted purines to identify structural features contributing to enhanced biological activity. The findings suggested that modifications at the chlorine position significantly influenced antimicrobial potency, highlighting the necessity for further synthesis and testing of derivatives based on this scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
